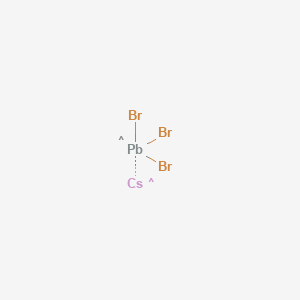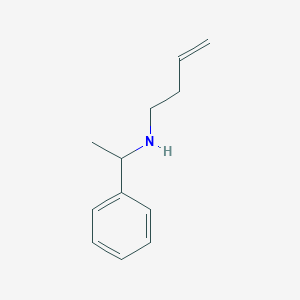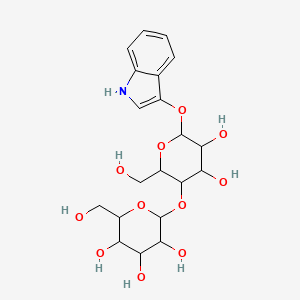
3-Indolyl-b-D-cellobioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Indolyl-b-D-cellobioside is a versatile compound extensively employed within the biomedical industry. It serves as a fundamental substrate for investigating intricate drug delivery systems and efficacious therapeutic interventions for diverse ailments. The compound’s molecular formula is C20H27NO11, and it has a molecular weight of 457.43 g/mol. Its structure includes an indole moiety linked to a cellobiose unit, making it a unique and valuable tool in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Indolyl-b-D-cellobioside typically involves the glycosylation of an indole derivative with a cellobiose moiety. This process can be achieved through various glycosylation techniques, including the use of glycosyl donors and acceptors under acidic or basic conditions. Common reagents used in these reactions include glycosyl halides, glycosyl trichloroacetimidates, and glycosyl phosphates.
Industrial Production Methods: Industrial production of this compound involves large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may involve the use of biocatalysts or chemical catalysts to facilitate the glycosylation reaction. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Indolyl-b-D-cellobioside undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
3-Indolyl-b-D-cellobioside has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.
Biology: Employed in cell and tissue staining to detect specific enzymatic activities.
Medicine: Investigated for its potential in targeted drug delivery systems and therapeutic interventions for cancer, neurodegenerative disorders, and microbial infections.
Industry: Utilized in food testing, environmental testing, and diagnostics as a fluorogenic and chromogenic substrate
Mecanismo De Acción
The mechanism of action of 3-Indolyl-b-D-cellobioside involves its hydrolysis by specific glycosidase enzymes. The compound serves as a substrate for these enzymes, which cleave the glycosidic bond to release the indole moiety. This enzymatic activity can be detected using fluorogenic or chromogenic assays, making it a valuable tool for studying enzyme kinetics and activity .
Comparación Con Compuestos Similares
5-Bromo-4-Chloro-3-Indolyl β-D-Glucoside (X-Gluc): Used as a chromogenic substrate for β-glucosidase.
4-Methylumbelliferyl β-D-Cellobioside (4-MUCB): A fluorogenic substrate for studying cellulase activity.
Resorufin-β-D-Cellobioside (Res-CB): Another fluorogenic substrate for cellulase assays
Uniqueness: 3-Indolyl-b-D-cellobioside is unique due to its dual functionality as both a fluorogenic and chromogenic substrate. This versatility allows it to be used in a wide range of applications, from enzymatic assays to diagnostic testing. Its ability to serve as a substrate for multiple glycosidase enzymes further enhances its utility in scientific research .
Propiedades
Fórmula molecular |
C20H27NO11 |
|---|---|
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H27NO11/c22-6-11-13(24)14(25)16(27)20(30-11)32-18-12(7-23)31-19(17(28)15(18)26)29-10-5-21-9-4-2-1-3-8(9)10/h1-5,11-28H,6-7H2 |
Clave InChI |
NILXSYFURRCVRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


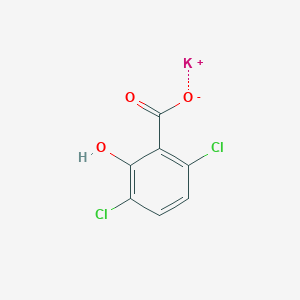

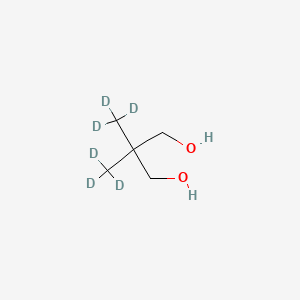
![[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12311811.png)
![1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride](/img/structure/B12311818.png)
![3,3-Dimethyl-octahydrocyclopenta[b]pyrrole](/img/structure/B12311827.png)



![1-Methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one](/img/structure/B12311857.png)
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B12311860.png)
